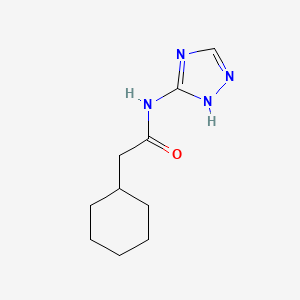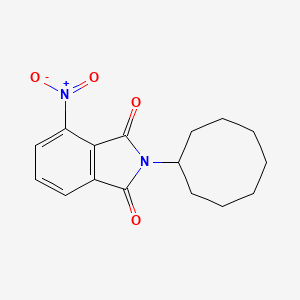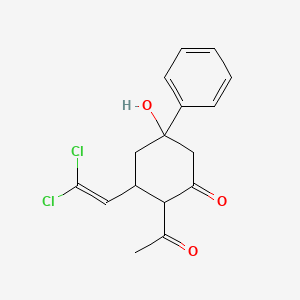
2-Acetyl-3-(2,2-dichloroethenyl)-5-hydroxy-5-phenylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-3-(2,2-dichloroethenyl)-5-hydroxy-5-phenylcyclohexan-1-one is a complex organic compound with a unique structure It features a cyclohexanone ring substituted with acetyl, dichloroethenyl, hydroxy, and phenyl groups
Aplicaciones Científicas De Investigación
2-Acetyl-3-(2,2-dichloroethenyl)-5-hydroxy-5-phenylcyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-(2,2-dichloroethenyl)-5-hydroxy-5-phenylcyclohexan-1-one typically involves multiple steps:
Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Substituents: The acetyl, dichloroethenyl, hydroxy, and phenyl groups are introduced through various substitution reactions. For example, the acetyl group can be added via Friedel-Crafts acylation, while the dichloroethenyl group can be introduced through a halogenation reaction followed by dehydrohalogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-3-(2,2-dichloroethenyl)-5-hydroxy-5-phenylcyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-3-(2,2-dichloroethenyl)-5-hydroxy-5-methylcyclohexan-1-one: Similar structure but with a methyl group instead of a phenyl group.
2-Acetyl-3-(2,2-dichloroethenyl)-5-hydroxy-5-ethylcyclohexan-1-one: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
2-Acetyl-3-(2,2-dichloroethenyl)-5-hydroxy-5-phenylcyclohexan-1-one is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic systems in biological targets. This can lead to increased potency and selectivity in its biological activity compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
2-acetyl-3-(2,2-dichloroethenyl)-5-hydroxy-5-phenylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-10(19)15-11(7-14(17)18)8-16(21,9-13(15)20)12-5-3-2-4-6-12/h2-7,11,15,21H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARBWCJOHCSGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(CC(CC1=O)(C2=CC=CC=C2)O)C=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3,5-dimethyl-1H-indol-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone](/img/structure/B5590317.png)
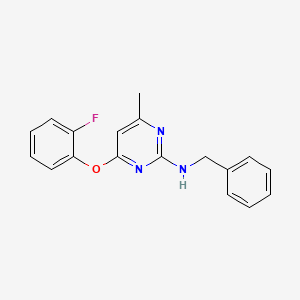
![N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B5590322.png)
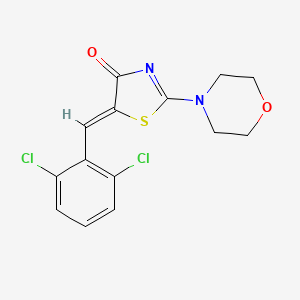
![N-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5590338.png)
![2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid](/img/structure/B5590344.png)
![N-[(E)-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5590355.png)
![(1S,5R)-6-(2-methoxyethyl)-3-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5590360.png)
![1-(4-Fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B5590383.png)
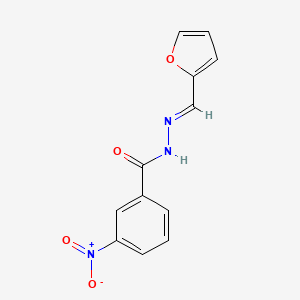
![1-(2-fluorobenzoyl)-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5590414.png)
![(3S,4S)-4-morpholin-4-yl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B5590416.png)
